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Introduction
Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation,

influencing chromatin structure and gene expression. Among the expanding catalog of these

modifications is lysine isobutyrylation (Kibu), a structural isomer of n-butyrylation. This

modification is dynamically regulated and is linked to cellular metabolism, particularly the

catabolism of the amino acid valine, which generates isobutyryl-CoA, the donor for this

modification.[1][2][3] Histone acetyltransferases (HATs), notably p300 and HAT1, have been

identified as "writers" of this mark, capable of utilizing isobutyryl-CoA to modify histone lysine

residues.[2][3][4] Dysregulation of histone acylation, including isobutyrylation, is implicated in

various disease states, making its detection and quantification crucial for both basic research

and therapeutic development.

Western blotting is a widely accessible and effective technique for the detection of specific

histone modifications like isobutyrylation. This document provides detailed protocols and

application notes for the detection of isobutyrylated histones from cell or tissue samples using

this immunoassay.
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The level of histone isobutyrylation is intrinsically linked to the cellular concentration of

isobutyryl-CoA. This metabolite is primarily derived from the catabolism of valine. Exogenous

sources, such as isobutyrate, can also be converted to isobutyryl-CoA by cellular short-chain

acyl-CoA synthetases.[3] The transfer of the isobutyryl group to lysine residues on histones is

catalyzed by enzymes with lysine isobutyryltransferase activity, such as the well-characterized

p300 and HAT1.[2][3][4]
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Metabolic input to histone isobutyrylation.

Experimental Protocols
Protocol 1: Histone Extraction from Mammalian Cells
This protocol describes the acid extraction of histones, which is effective for preserving post-

translational modifications.

Materials:

Phosphate-Buffered Saline (PBS)

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM

phenylmethylsulfonyl fluoride (PMSF), and 1% protease inhibitor cocktail.

0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄)

Acetone, ice-cold

Procedure:
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Harvest cultured cells and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS.

Resuspend the pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse

the cells.

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the nuclei.

Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄.

Incubate on a rotator at 4°C for 2-4 hours to extract histones.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant containing histones to a new tube.

Add ice-cold acetone (at least 8 volumes) to precipitate the histones. Incubate at -20°C

overnight.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry.

Resuspend the histone pellet in ultrapure water. Determine the protein concentration using a

Bradford or BCA assay. Store at -80°C.

Protocol 2: Western Blot for Detecting Isobutyrylated
Histones
Materials:

SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)

LDS sample buffer

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended)
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Transfer buffer

Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST).

Primary antibodies (see Table 2 for examples)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

Prepare histone samples by diluting 15-20 µg of extracted histones in LDS sample buffer.

Boil samples for 5 minutes at 95°C.

Load samples onto a 15% SDS-PAGE gel and run until the dye front nears the bottom of the

gel.

Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. Confirm transfer efficiency

by Ponceau S staining.

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C

with gentle agitation.[5]

Incubate the membrane with the primary antibody (e.g., anti-isobutyryllysine or site-specific

anti-isobutyryl-histone) diluted in blocking buffer. Incubation is typically for 1.5 hours at room

temperature or overnight at 4°C.[6] (See Table 2 for dilution recommendations).

Wash the membrane three times for 5-10 minutes each with TBST.[5]

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in

blocking buffer, for 1 hour at room temperature.[5]

Wash the membrane three times for 10 minutes each with TBST.

Prepare and apply ECL detection reagents according to the manufacturer's instructions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.ptglab.com/products/Histone-H3-Antibody-17168-1-AP.htm
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b231474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capture the chemiluminescent signal using an imaging system.

For loading controls, the membrane can be stripped and re-probed with an antibody against

a total histone protein (e.g., anti-Histone H3).

Experimental Workflow
The overall process for detecting histone isobutyrylation by Western blot involves several key

stages, from sample preparation to data analysis.
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Workflow for Western blot detection of Kibu.
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Data Presentation
Table 1: Reagents and Treatments for Modulating
Histone Isobutyrylation

Reagent Purpose
Typical
Concentrati
on

Treatment
Time

Cell Line
Example

Reference

Sodium

Isobutyrate

Increase

cellular

isobutyryl-

CoA pool and

histone Kibu

levels

5 - 20 mM 16 - 24 hours
HEK293T,

BMMCs
[1][4][7]

Valine

Precursor for

endogenous

isobutyryl-

CoA

synthesis

Varied 24 hours HEK293T [4]

p300/HAT1

Plasmid

Overexpress

writer

enzymes to

increase Kibu

levels

Varies with

transfection

reagent

24 hours

post-

transfection

HEK293T [1][8]

Table 2: Antibody Recommendations for Western Blot
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Antibody
Target

Type Application
Recommen
ded Dilution

Supplier
Example

Catalog #
Example

Isobutyryllysi

ne (Kibu)

Rabbit

Polyclonal
WB

1:1000 -

1:2000
PTM Biolabs PTM-301

Histone H3
Rabbit

Polyclonal

WB (Loading

Control)

1:2000 -

1:10000
Multiple

e.g., Abcam

ab1791, CST

#9715

Histone H4
Human

Recombinant

WB

(Substrate)

N/A (as

substrate)

New England

BioLabs
M2504S

Acetyllysine

(Kac)

Rabbit

Polyclonal
WB (Control) 1:1000 PTM Biolabs PTM-101

Note: The anti-butyryllysine antibody from PTM Biolabs (PTM-301) is noted to be cross-

reactive with isobutyryllysine, making it a useful tool for its detection.[4][8] Optimal antibody

dilutions should always be empirically determined by the end-user.

Concluding Remarks
The detection of histone isobutyrylation by Western blot is a robust method for investigating this

emerging epigenetic mark. Careful sample preparation, particularly during histone extraction, is

critical to preserve the modification. The use of specific antibodies, in conjunction with

appropriate controls and optimized blotting procedures, will yield reliable and quantifiable data.

These insights are valuable for researchers and drug development professionals aiming to

understand the role of metabolic pathways in regulating chromatin function and to identify novel

therapeutic targets within the epigenetic landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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